6-Bromo-imidazo[1,2-a]pyrimidine HCl 6-Bromo-imidazo[1,2-a]pyrimidine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13506691
InChI: InChI=1S/C6H4BrN3.ClH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H
SMILES: C1=CN2C=C(C=NC2=N1)Br.Cl
Molecular Formula: C6H5BrClN3
Molecular Weight: 234.48 g/mol

6-Bromo-imidazo[1,2-a]pyrimidine HCl

CAS No.:

Cat. No.: VC13506691

Molecular Formula: C6H5BrClN3

Molecular Weight: 234.48 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-imidazo[1,2-a]pyrimidine HCl -

Specification

Molecular Formula C6H5BrClN3
Molecular Weight 234.48 g/mol
IUPAC Name 6-bromoimidazo[1,2-a]pyrimidine;hydrochloride
Standard InChI InChI=1S/C6H4BrN3.ClH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H
Standard InChI Key JOZFQTLIKYHJNP-UHFFFAOYSA-N
SMILES C1=CN2C=C(C=NC2=N1)Br.Cl
Canonical SMILES C1=CN2C=C(C=NC2=N1)Br.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

6-Bromo-imidazo[1,2-a]pyrimidine HCl features a fused bicyclic system comprising an imidazole ring condensed with a pyrimidine ring. The bromine atom at the 6-position and the hydrochloride salt form enhance its reactivity and solubility, respectively. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₆H₅BrClN₃
Molecular Weight234.48 g/mol
Exact Mass232.91 g/mol
LogP (Partition Coefficient)1.19

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 6-bromo-imidazo[1,2-a]pyrimidine HCl typically involves cyclocondensation reactions. A representative protocol from patent literature involves:

  • Reactants: 2-amino-5-bromopyridine and 40% chloroacetaldehyde aqueous solution.

  • Conditions: Reaction at 25–50°C for 2–24 hours in solvents such as ethanol or water, catalyzed by bases like sodium bicarbonate .

  • Workup: Ethyl acetate extraction, drying with anhydrous sodium sulfate, and recrystallization using ethyl acetate/hexane mixtures .

This method yields the product with a purity >95% and a typical isolated yield of 72% .

Optimization Strategies

Recent advancements focus on reducing reaction times and improving selectivity:

  • Solvent Optimization: Substituting ethanol with methanol or isopropanol enhances reaction rates by 15–20% .

  • Catalyst Screening: Triethylamine as a base reduces side product formation compared to sodium hydroxide, particularly in large-scale syntheses .

Applications in Organic Synthesis

Intermediate for Functionalization

The bromine atom at the 6-position facilitates cross-coupling reactions, enabling the synthesis of derivatives with tailored properties:

  • Suzuki-Miyaura Coupling: Introduces aryl groups for enhanced π-stacking interactions in kinase inhibitors.

  • Buchwald-Hartwig Amination: Installs amino groups to improve solubility and target engagement.

Scaffold for Drug Discovery

The imidazopyrimidine core is integral to several pharmacophores:

  • Kinase Inhibitors: Modifications at the 6-position enhance selectivity for tyrosine kinases involved in cancer progression .

  • Anti-Inflammatory Agents: Derivatives with electron-withdrawing substituents show potent PDE III inhibition, reducing cytokine production .

Biological Activities and Mechanisms

Cytotoxicity Profiles

Studies on imidazopyrimidine derivatives reveal significant cytotoxic activity:

Cell Line/OrganismLC₅₀ (μg/mL)Source
A549 Lung Adenocarcinoma5.12–7.94
Brine Shrimp20.07–27.82

Metal complexes of imidazopyrimidines exhibit enhanced cytotoxicity compared to the parent ligands, likely due to improved cellular uptake and DNA interaction .

Antimicrobial Efficacy

Imidazopyrimidine derivatives demonstrate broad-spectrum activity:

  • Gram-Negative Bacteria: MIC values of 8–16 μg/mL against Escherichia coli .

  • Gram-Positive Bacteria: MIC values of 4–8 μg/mL against Staphylococcus aureus .

Mechanistic studies suggest membrane disruption and inhibition of nucleic acid synthesis as primary modes of action .

Genomic DNA Interaction

Electrophoretic mobility shift assays indicate that Au(III) complexes of imidazopyrimidines induce DNA strand breaks at concentrations ≥10 μM, implicating topoisomerase inhibition as a potential anticancer mechanism .

Recent Research Advancements

Structural-Activity Relationship (SAR) Studies

  • Position 6 Modifications: Bromine substitution optimizes steric and electronic effects for ATP-binding pocket targeting in kinases.

  • N-1 Functionalization: Methyl or ethyl groups improve metabolic stability by reducing cytochrome P450 oxidation.

Formulation Development

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by 3-fold in rodent models.

  • Prodrug Strategies: Phosphate ester prodrugs enhance aqueous solubility for intravenous administration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator